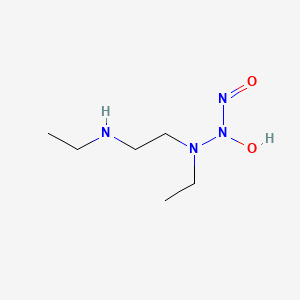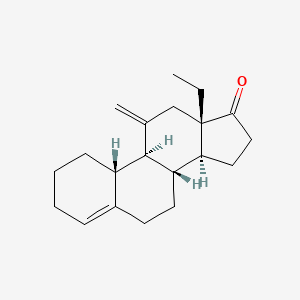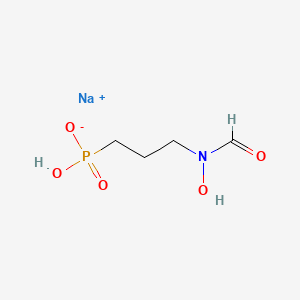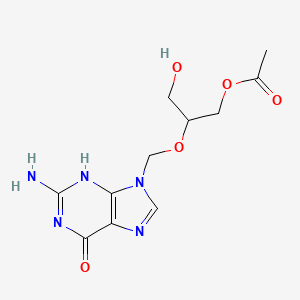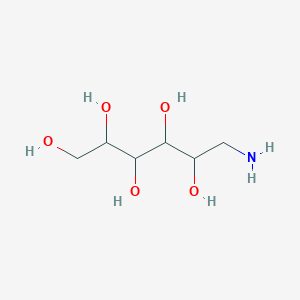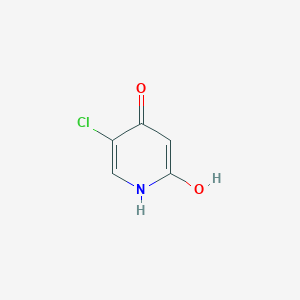
CID 3472
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 3472 is a useful research compound. Its molecular formula is C5H4ClNO2 and its molecular weight is 145.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 3472 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 3472 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cognitive Analysis
CID 3472 is used in the field of cognitive analysis, specifically in the study of composite instructional designs (CID). The CID framework serves as a basis for conducting research on composite instructional designs based on a cognitive analysis . It links three levels (knowledge, learning, instruction) across multiple phases . The core element of this framework is the specification of learning mechanisms that explain how intermediate knowledge generated by the learning processes of one phase impacts the learning processes of a following phase .
Instructional Designs
CID 3472 also finds its application in the field of instructional designs. The term “composite instructional designs” is introduced to describe any combination of instructional approaches in multiple-phase instructional designs . The CID framework supports understanding of the effects of composite instructional designs beyond the individual effects of the single phases .
Cardiac Contraction Phase
In the medical field, CID 3472 is used in the DICOM standard for the cardiac contraction phase . It is used to code the different phases of cardiac contraction, such as systolic and diastolic .
Medical Imaging
CID 3472 is used in the field of medical imaging, specifically in the DICOM standard. It is used in the coding scheme for cardiac contraction phase, which is crucial in medical imaging related to cardiac health .
Healthcare
In healthcare, CID 3472 is used in the DICOM standard for coding different phases of cardiac contraction. This is particularly important in the diagnosis and treatment of heart-related conditions .
Education
In the field of education, CID 3472 is used in the context of contracts of indefinite duration (CID). Teachers who meet certain criteria are entitled to apply for a CID .
Propiedades
IUPAC Name |
5-chloro-2-hydroxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLQIPFOCGIIHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=C(C1=O)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3472 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


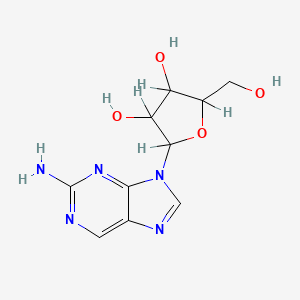

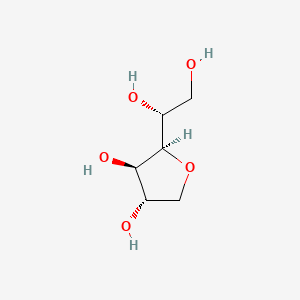


![4-[(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol](/img/structure/B7795955.png)
![Carbamic acid, N-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]-, ethyl ester](/img/structure/B7795960.png)
